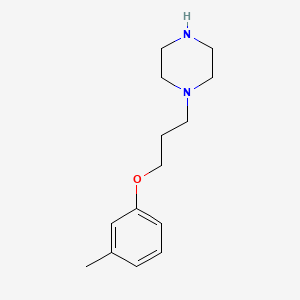

1-(3-m-Tolyloxy-propyl)-piperazine

Description

Significance of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone in modern drug discovery. tandfonline.comnih.gov Its prevalence in a wide range of pharmaceuticals underscores its importance as a "privileged scaffold." tandfonline.com This is attributed to its unique physicochemical properties, including its water solubility, basicity, and conformational flexibility, which can be fine-tuned by adding substituents to its nitrogen and carbon atoms. tandfonline.com These modifications allow for the optimization of a drug's pharmacokinetic and pharmacodynamic profiles. tandfonline.comnih.gov

Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, making them valuable in developing treatments for a multitude of diseases. researchgate.netwisdomlib.org Their applications span various therapeutic areas, including:

Anticancer nih.govresearchgate.net

Antimicrobial nih.govresearchgate.net

Antidepressant researchgate.netnih.govnih.gov

Anxiolytic nih.gov

Anti-inflammatory wisdomlib.orgthieme-connect.com

Antiviral researchgate.net

Cardioprotective researchgate.net

The versatility of the piperazine ring allows it to act as a linker between different pharmacophores or as a central scaffold for groups that interact with biological targets. tandfonline.com The ability to form hydrogen bonds and its impact on molecular polarity contribute to improved solubility and bioavailability of drug candidates. researchgate.netmdpi.com Consequently, piperazine derivatives are integral to many clinically approved drugs and continue to be a major focus of research for the development of new therapeutic agents. researchgate.netmdpi.com

Overview of Aryloxypropyl Piperazine Scaffolds in Drug Discovery

Within the broad class of piperazine derivatives, the aryloxypropyl piperazine scaffold has garnered significant attention in drug discovery. This structural motif, characterized by an aryloxy group linked to a piperazine ring via a propyl chain, is a key component in numerous biologically active compounds.

Research has shown that derivatives of this scaffold exhibit a wide range of therapeutic effects. For instance, some aryloxypropyl piperazine derivatives have been investigated for their potential as atypical antipsychotic agents. researchgate.net Others have been synthesized and evaluated as T-type calcium channel blockers, which are important targets for various cardiovascular and neurological disorders. nih.gov The structural flexibility of this scaffold allows for modifications that can lead to compounds with high affinity and selectivity for specific biological targets. nih.gov

The synthesis of various 1-aryl-4-(2-hydroxy-3-aryloxypropyl)-piperazines has been a subject of study, highlighting the chemical accessibility and potential for creating diverse libraries of compounds for biological screening. acs.org Furthermore, the incorporation of the aryloxypropyl piperazine moiety into more complex structures has led to the discovery of multi-target ligands with potential applications in treating complex diseases like psychosis and neurodegenerative disorders. rsc.orgnih.gov

Research Context of 1-(3-m-Tolyloxy-propyl)-piperazine and Structurally Related Analogues

The specific compound, this compound, belongs to the family of aryloxypropyl piperazine derivatives. While direct research on this exact molecule is not extensively documented in publicly available literature, its structural components are present in various researched compounds. The "m-tolyloxy" group refers to a cresol (B1669610) ether, and its combination with the propyl-piperazine chain forms a scaffold that has been explored in different therapeutic contexts.

Structurally related analogues, where the tolyloxy group is replaced by other aryl or substituted aryl groups, have been the subject of significant research. For example, derivatives with different substitutions on the phenyl ring of the aryloxy group have been synthesized and evaluated for their biological activities. These studies often focus on understanding the structure-activity relationships (SAR), which dictate how changes in the chemical structure affect the compound's biological efficacy. nih.gov

For instance, research on 1-aryloxyethyl piperazine derivatives as Kv1.5 potassium channel inhibitors for atrial fibrillation demonstrates the therapeutic potential of this class of compounds. nih.gov Similarly, studies on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives as dopamine (B1211576)/serotonin (B10506) receptor agonists highlight the scaffold's utility in developing treatments for neurological disorders like Parkinson's disease. researchgate.net The synthesis of related compounds, such as 1-(3-methoxyphenyl)piperazine, which can be a precursor or an analogue, is also well-documented. chemicalbook.com

The investigation of these analogues provides valuable insights into the potential pharmacological profile of this compound. By examining the biological activities of structurally similar compounds, researchers can infer potential targets and therapeutic applications for this specific molecule, guiding future research and development efforts.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(3-methylphenoxy)propyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-13-4-2-5-14(12-13)17-11-3-8-16-9-6-15-7-10-16/h2,4-5,12,15H,3,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRPQFIUFGJJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization Strategies for 1 3 M Tolyloxy Propyl Piperazine

Synthetic Pathways to the 1-(3-Tolyloxy-propyl)-piperazine Core Structure

The construction of the 1-(3-m-Tolyloxy-propyl)-piperazine core typically involves the coupling of a tolyloxy-propyl moiety with a piperazine (B1678402) ring. One common approach involves the reaction of m-cresol (B1676322) with a 1,3-dihalopropoane, such as 1-bromo-3-chloropropane, to form 1-(3-chloropropoxy)-3-methylbenzene. This intermediate is then reacted with piperazine, often in the presence of a base and a suitable solvent, to yield the desired product. The piperazine can be used in its unprotected form or with a protecting group on one of the nitrogen atoms to control the selectivity of the reaction.

Another synthetic strategy involves the reaction of 3-(m-tolyloxy)propan-1-ol with a halogenating agent to form a 3-(m-tolyloxy)propyl halide, which is subsequently reacted with piperazine. The choice of reagents and reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Methodologies for N-Substitution and Derivatization of the Piperazine Moiety

The secondary amine of the piperazine ring in this compound provides a reactive site for a wide array of chemical modifications. These N-substitution reactions are crucial for exploring the structure-activity relationships of its derivatives.

Common derivatization strategies include:

N-Arylation and N-Heteroarylation: Coupling with various aryl or heteroaryl halides, often catalyzed by transition metals like palladium, to introduce diverse aromatic systems. This is a widely used method to modulate the electronic and steric properties of the molecule.

N-Alkylation and N-Acylation: Reaction with alkyl halides, acyl chlorides, or anhydrides to introduce alkyl or acyl groups. These modifications can alter the lipophilicity and hydrogen bonding capacity of the molecule.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds to introduce a variety of functionalized side chains.

These derivatization techniques have been instrumental in the synthesis of compounds with a range of biological activities, including those targeting dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net For instance, the introduction of substituted indole (B1671886) rings on the piperazine nitrogen has been explored to enhance affinity and selectivity for the D3 dopamine receptor. nih.gov

Approaches for Aryl/Tolyloxy Moiety Modification and Analog Generation

Modification of the m-tolyloxy portion of the molecule offers another avenue for generating structural diversity and fine-tuning biological activity. These modifications can involve altering the substitution pattern on the aromatic ring or replacing the tolyl group with other aryl or heteroaryl systems.

Key strategies include:

Substitution on the Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the tolyl ring can influence the electronic properties and metabolic stability of the compound. For example, the synthesis of analogs with fluorinated or chlorinated pyridinyloxy moieties has been reported. researchgate.net

Positional Isomerism: Moving the methyl group to the ortho or para position on the phenyl ring (o-tolyloxy or p-tolyloxy) can lead to significant changes in the three-dimensional shape and biological activity of the molecule.

Bioisosteric Replacement: Replacing the tolyl group with other aromatic or heteroaromatic rings that have similar steric and electronic properties. This approach is often used to improve pharmacokinetic properties or to explore new interactions with biological targets.

Analytical Characterization Methodologies in Synthetic Research

The unambiguous identification and purity assessment of this compound and its derivatives are critical in synthetic research. A combination of spectroscopic and chromatographic techniques is routinely employed for this purpose. unodc.org

Common Analytical Techniques:

| Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the connectivity and stereochemistry of the molecule. nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Confirms the molecular weight of the compound and provides information about its structural fragments, aiding in identification. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Separates the compound from impurities, allowing for the determination of its purity and concentration in a sample. researchgate.netgoogle.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives and impurities | A powerful technique for separating and identifying volatile compounds, often used for impurity profiling. nih.gov |

| Infrared (IR) Spectroscopy | Functional group identification | Identifies the presence of specific functional groups (e.g., C-O, C-N, aromatic C-H) based on their characteristic absorption of infrared radiation. |

| Elemental Analysis | Determination of elemental composition | Provides the percentage composition of elements (C, H, N, etc.) in the compound, which can be used to confirm the empirical formula. |

These analytical methods, when used in concert, provide a comprehensive characterization of the synthesized compounds, ensuring their identity, purity, and structural integrity for further studies. unodc.orgnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 M Tolyloxy Propyl Piperazine Derivatives

Impact of Piperazine (B1678402) Ring Substituents on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be easily modified at its two nitrogen atoms, which can significantly influence pharmacological activity. nih.govresearchgate.net The N-1 nitrogen is typically connected to the tolyloxy-propyl moiety, while the N-4 nitrogen is a prime location for introducing various substituents to modulate receptor affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov

Research on related arylpiperazine derivatives has consistently shown that the nature of the substituent on the N-4 nitrogen of the piperazine ring is a critical determinant of biological activity. Modifications at this position can alter the molecule's interaction with target receptors, such as serotonin (B10506) or dopamine (B1211576) receptors. ijrrjournal.com For instance, in series of dual inhibitors of serotonin and noradrenaline reuptake, substitutions on the piperazine ring were key to modulating potency. nih.gov

The introduction of different chemical groups, ranging from small alkyl chains to complex aromatic or heterocyclic systems, can lead to a wide spectrum of pharmacological effects. researchgate.net For example, attaching bulky groups can sometimes enhance binding affinity by occupying specific hydrophobic pockets within the receptor, whereas in other cases, smaller substituents may be preferred to avoid steric hindrance. researchgate.netresearchgate.net The electronic properties of the substituent are also crucial; electron-withdrawing groups (like chloro- or fluoro-substituents on an attached benzene (B151609) ring) have been shown to enhance the anti-tumor activity of some piperazine-based analogues. nih.gov

In the context of antimycobacterial agents, a study of N-(substituted phenyl)-piperazine conjugates revealed that substitutions on the piperazine moiety significantly influenced efficacy. Specifically, compounds with a 4-diphenylmethyl group on the piperazine ring showed interesting activity against Mycobacterium marinum. mdpi.com

The table below illustrates hypothetical SAR data for piperazine ring substituents based on common findings in the literature for arylpiperazine derivatives.

Table 1: Illustrative Impact of N-4 Piperazine Substituents on Receptor Binding Affinity This table is a representative example based on general principles of piperazine SAR and does not represent data for a single specific target.

| Compound ID | N-4 Substituent (R) | Binding Affinity (Ki, nM) |

|---|---|---|

| 1a | -H | 150 |

| 1b | -CH₃ | 85 |

| 1c | -CH₂CH₃ | 92 |

| 1d | -Phenyl | 25 |

| 1e | -2-Pyrimidinyl | 12 |

Influence of the Propyl Linker Chain Modifications on Activity and Selectivity

Studies on various classes of molecules have demonstrated that the length of an alkyl linker can significantly affect biological activity. nih.govnih.gov For PROTACs (Proteolysis Targeting Chimeras), the linker's length and composition are critical for forming a productive ternary complex and inducing protein degradation. nih.gov In a series of insecticidal derivatives, a linker length of 2-5 atoms resulted in good activity, while longer chains were less effective. nih.gov This suggests that there is an optimal distance and geometric orientation between the terminal groups that must be maintained for high-affinity binding.

Modifications to the propyl chain, such as the introduction of hydroxyl groups or other functionalities, can create new hydrogen bonding opportunities with the target receptor, potentially increasing affinity. Such modifications can also alter the molecule's physicochemical properties, such as solubility and membrane permeability. nih.gov For example, the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl esters shows how a hydroxyl group on the linker is a common feature in this class of compounds. nih.gov

Furthermore, introducing rigidity into the linker, for instance through the formation of a double bond or incorporation into a cyclic system, can lock the molecule into a more bioactive conformation, thereby increasing affinity and selectivity. However, this can also have the opposite effect if the constrained conformation is not the one favored by the receptor.

Role of the Aryl/Tolyloxy Group in Ligand-Target Interactions

The aryl/tolyloxy group serves as a crucial anchoring point for ligand-target interactions, often engaging with the receptor through hydrophobic and van der Waals interactions. The specific nature of the aryl group and its substitution pattern can profoundly influence binding affinity and selectivity. ijrrjournal.com

In the case of 1-(3-m-tolyloxy-propyl)-piperazine, the m-tolyl group (a methyl group at the meta-position of the phenyl ring) is a key feature. The position of the methyl group is significant; changing it to the ortho or para position would alter the molecule's shape and electronic distribution, likely affecting how it fits into the receptor's binding pocket.

Physicochemical Property Modulation and its Relation to Pharmacological Profile

The pharmacological profile of a drug is not solely dependent on its affinity for a target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). nih.govindexcopernicus.com Key properties for piperazine derivatives include lipophilicity, basicity (pKa), and solubility. nih.govdntb.gov.ua

Lipophilicity , often expressed as logP or logD, is a measure of a compound's fat-solubility. It is a critical parameter that influences membrane permeability and oral absorption. indexcopernicus.com For this compound derivatives, lipophilicity can be fine-tuned by altering substituents on either the piperazine or the tolyl ring. Increasing lipophilicity can sometimes improve binding to hydrophobic pockets in a receptor but can also lead to lower aqueous solubility and increased metabolic clearance. dntb.gov.uaresearchgate.net A balance is often sought to optimize both potency and pharmacokinetic behavior. indexcopernicus.com

Basicity (pKa) of the piperazine nitrogens is another crucial factor. The pKa determines the ionization state of the molecule at physiological pH, which affects its solubility, receptor interaction, and ability to cross cell membranes. nih.govnih.gov The piperazine ring typically has two pKa values, and these can be modulated by nearby chemical groups. nih.gov For instance, electron-withdrawing groups can lower the basicity. dntb.gov.uanih.gov The protonation state is critical, as an ionized form may be necessary for solubility and for forming ionic bonds with the target, while the neutral form is often required to cross the blood-brain barrier. nih.govnih.gov

Studies on piperidine (B6355638) derivatives have shown that the stereochemical placement of functional groups (axial vs. equatorial) can have a significant impact on both basicity and lipophilicity, highlighting the subtle interplay between 3D structure and physicochemical properties. dntb.gov.uanih.gov

Table 2: Representative Physicochemical Properties of Arylpiperazine Derivatives This table provides illustrative data based on published studies of similar compounds. nih.gov

| Compound ID | Aryl Substituent | log kw (B13871080) (Lipophilicity Index) | pKa1 | pKa2 |

|---|---|---|---|---|

| 2a | -H | 3.85 | 7.8 | 2.5 |

| 2b | 2'-OCH₃ | 3.92 | 7.5 | 2.3 |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. mdpi.com Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles because biological targets like receptors and enzymes are themselves chiral. mdpi.comresearchgate.net

For derivatives of this compound, a chiral center can be introduced by substitution on the propyl linker, for example, by adding a hydroxyl group at the 2-position, creating (R)- and (S)-enantiomers. It is common for one enantiomer to have significantly higher affinity for the target receptor than the other. researchgate.netresearchgate.net This stereoselectivity arises because one enantiomer fits more precisely into the chiral binding site of the receptor, allowing for optimal interactions. researchgate.net

For this reason, the separation and individual testing of enantiomers is a critical step in drug development. mdpi.comnih.gov Techniques like high-performance liquid chromatography (HPLC) using chiral stationary phases are widely employed for this purpose. nih.govrsc.org For example, studies on tetrahydrolipstatin showed that its different stereoisomers had a wide range of inhibitory activities, with the natural stereoisomer being the most potent. nih.gov Similarly, investigating the enantiomers of the drug carbinoxamine (B1668352) revealed stereoselective pharmacokinetics. rsc.org Therefore, understanding the stereochemical requirements for activity is essential for designing potent and selective therapeutic agents. mdpi.com

Molecular Interactions and Target Engagement of 1 3 M Tolyloxy Propyl Piperazine and Its Analogues

Preclinical In Vitro Receptor Binding Affinity and Selectivity Profiling

The following subsections detail the binding affinities of piperazine-containing compounds, including analogues of 1-(3-m-tolyloxy-propyl)-piperazine, at various receptors and transporters. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating stronger binding.

Analogues of this compound have been investigated for their ability to interact with monoamine transporters, which are key targets for drugs treating depression and other mood disorders. For instance, studies on rimcazole (B1680635) analogues, which share the piperazine (B1678402) moiety, have shown varying affinities for the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), while generally exhibiting low affinity for the norepinephrine (B1679862) transporter (NET).

One study on rimcazole analogues revealed that aromatic substitutions significantly impacted DAT affinity. For example, the N-phenylpropyl analogue of a diphenylamine (B1679370) derivative of rimcazole showed the highest affinity for DAT within its series, with a Ki value of 61.0 nM. Several analogues also demonstrated moderate to high affinity for SERT, with the N-phenylpropyl derivative having a Ki of 44.5 nM. In contrast, none of the tested analogues in this series showed significant affinity for NET, with Ki values greater than 1.3 µM.

Table 1: Binding Affinities (Ki, nM) of Selected Rimcazole Analogues at Monoamine Transporters

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Noradrenaline Transporter (NET) |

|---|---|---|---|

| Rimcazole | 224 | - | >1300 |

| 3,6-dibromo analogue | 3890 | - | - |

| 1,3,6-tribromo analogue | 30300 | - | - |

| 3-amino analogue | 2400 | - | - |

| 3,6-dinitro analogue | 174000 | - | - |

| N-phenylpropyl analogue | 263 | 44.5 | - |

| Diphenylamino analogue (unsubstituted) | 813 | - | - |

| N-phenylpropyl diphenylamino analogue | 61.0 | - | - |

Data sourced from studies on rimcazole analogues.

The interaction of piperazine derivatives with serotonin receptors is a well-explored area, given the role of these receptors in neuropsychiatric disorders.

5-HT1A Receptors: The substituent on the N-1 position of the piperazine ring plays a critical role in determining the affinity for the 5-HT1A receptor. Studies on 1-substituted-4-[3-(5- or 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine derivatives have shown that while some substitutions lead to moderate or low affinity, others, such as 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl), result in high affinity with Ki values in the subnanomolar range. nih.gov

5-HT2A Receptors: Many piperazine-containing compounds, such as the atypical antipsychotic aripiprazole, act as inverse agonists at 5-HT2A receptors. This interaction is a key component of the pharmacological profile of many psychoactive drugs.

5-HT6 Receptors: A series of 1,3,5-triazine-piperazine derivatives have been identified as potent 5-HT6 receptor ligands. nih.govmdpi.com For example, compounds with dichloro- and unsubstituted phenyl moieties have demonstrated high affinity for the 5-HT6 receptor, suggesting that this receptor is a significant target for this chemical class. mdpi.com

Table 2: Binding Affinities (Ki, nM) of Selected Piperazine Analogues at Serotonin Receptors

| Analogue Class | Receptor Subtype | Ki (nM) Range / Specific Value |

|---|---|---|

| 1-Substituted Tetrahydronaphthalenylpropyl-piperazines | 5-HT1A | Subnanomolar for high-affinity analogues nih.gov |

| 1,3,5-Triazine-piperazine derivatives | 5-HT6 | < 100 nM for potent derivatives mdpi.com |

Table 3: Antagonistic Potency (IC20, µM) of Phenylpiperazine Derivatives at the α1β2γ2 GABAA Receptor

| Compound | IC20 (µM) |

|---|---|

| 1-(2-chlorophenyl)piperazine (2CPP) | 46 |

| 1-(3-methylphenyl)piperazine (3MPP) | > 46 |

| 1-(4-chlorophenyl)piperazine (4CPP) | > 46 |

| 1-(4-methylphenyl)piperazine (4MPP) | > 46 |

Data indicates the concentration required to inhibit 20% of the GABA-evoked current. nih.gov

Certain piperazine derivatives have been investigated for their dual activity at histamine (B1213489) H3 and sigma-1 receptors. nih.gov The piperazine moiety appears to be a critical structural element for this dual activity. In one study, replacing a piperidine (B6355638) ring with a piperazine ring significantly altered the affinity for the sigma-1 receptor while having a less pronounced effect on H3 receptor affinity. For instance, comparing two closely related compounds, the piperidine-containing compound had a much higher affinity for the σ1 receptor (Ki = 3.64 nM) compared to its piperazine counterpart (Ki = 1531 nM), while their H3 receptor affinities were more comparable (Ki = 7.70 nM and 3.17 nM, respectively). nih.gov This highlights the structural sensitivity of piperazine derivatives in targeting these receptors.

Table 4: Comparative Binding Affinities (Ki, nM) of a Piperidine vs. Piperazine Analogue

| Compound Moiety | Histamine H3 Receptor | Sigma-1 Receptor |

|---|---|---|

| Piperidine | 7.70 | 3.64 |

| Piperazine | 3.17 | 1531 |

Data from a study comparing closely related H3/σ1 receptor ligands. nih.gov

Piperazine derivatives have been extensively studied as antagonists of α1-adrenergic receptors, which are implicated in conditions like benign prostatic hyperplasia. A series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives have shown high affinity for α1-adrenoceptors, with Ki values in the low nanomolar range. For example, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride displayed a Ki of 2.4 nM for the α1-adrenoceptor and was over 142-fold more selective for α1 over α2-adrenoceptors. The 1-(o-methoxyphenyl)piperazine moiety is thought to be important for this high affinity.

In another study, a novel series of arylpiperazines were identified as selective antagonists of the α1a-adrenergic receptor, with some compounds exhibiting Ki values as low as 0.66 nM. nih.gov

Table 5: Binding Affinities (Ki, nM) and Selectivity of Selected Piperazine Analogues at Alpha-Adrenoceptors

| Compound | α1-Adrenoceptor Ki (nM) | α2-Adrenoceptor Ki (nM) | α1/α2 Selectivity Ratio |

|---|---|---|---|

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.4 | 341.1 | 142.13 |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.1 | 128.2 | 61.05 |

| Novel arylpiperazine series | 0.66 (lowest reported) | - | - |

Data sourced from studies on α1-adrenergic receptor antagonists. nih.gov

Sigma receptors, particularly the σ1 and σ2 subtypes, are targets for various CNS-active compounds, and piperazine derivatives have shown significant affinity for these receptors.

Sigma-1 (σ1) Receptors: Several studies have highlighted the interaction of piperazine derivatives with σ1 receptors. In a series of benzylpiperazinyl derivatives, compounds were designed as selective σ1 receptor antagonists. Notably, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a high affinity for the σ1 receptor with a Ki of 1.6 nM and a high selectivity over the σ2 receptor (886-fold). nih.gov

Sigma-2 (σ2) Receptors: The structure of the piperazine ring and its substituents also influences the affinity for σ2 receptors. In a study of analogues of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), it was found that both basic nitrogen atoms of the piperazine ring are important for high σ2 receptor affinity. wikipedia.org While the parent compound PB28 had high affinity for both σ1 and σ2 receptors (Ki = 0.38 nM and 0.68 nM, respectively), modifications generally led to lower σ2 affinity.

Table 6: Binding Affinities (Ki, nM) and Selectivity of Selected Piperazine Analogues at Sigma Receptors

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ2/σ1 Selectivity Ratio |

|---|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417.6 | 886 |

| PB28 | 0.38 | 0.68 | 1.79 |

| Amide analogue of PB28 (Compound 36) | 0.11 | 180 | 1627-fold (σ1 selective) |

Data from studies on sigma receptor ligands. nih.govwikipedia.org

Other Enzyme Targets (e.g., MAO B, COX, LOX, Tyrosinase, DprE1)

The structural features of this compound suggest potential interactions with several enzyme families.

Monoamine Oxidase B (MAO-B): The piperazine moiety is a common scaffold in the design of MAO inhibitors. nih.govnih.govmdpi.com MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, a strategy used in the management of Parkinson's disease. mdpi.comyoutube.com Studies on piperazine-substituted chalcones have identified compounds with potent and reversible inhibitory activity against MAO-B. nih.govnih.gov For instance, certain derivatives have shown IC50 values in the sub-micromolar range, indicating significant inhibitory potential. nih.gov Kinetic studies have revealed that some of these piperazine-containing molecules act as competitive and reversible inhibitors of MAO-B. nih.govnih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): COX and LOX are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are inflammatory mediators. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes. nih.gov While direct evidence for this compound is unavailable, the general class of piperazine derivatives has been explored for anti-inflammatory properties. The dual inhibition of COX and LOX is considered a promising strategy for developing anti-inflammatory agents with potentially improved safety profiles compared to selective COX-2 inhibitors. nih.gov

Tyrosinase: Research on other heterocyclic compounds has demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. However, specific data for tolyloxy-propyl-piperazine analogues in this context is not readily available in the reviewed literature.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is a crucial enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis, making it a significant target for the development of new anti-tuberculosis drugs. nih.govnih.gov Various compounds, including those with nitroaromatic features, have been identified as potent covalent inhibitors of DprE1. nih.govnih.gov While there is no specific mention of this compound as a DprE1 inhibitor, the broad screening of diverse chemical scaffolds against this enzyme is an active area of research. nih.gov

The inhibitory potential of analogous piperazine derivatives against various enzymes is summarized in the table below.

| Enzyme Target | Compound Class | Key Findings |

| MAO-B | Piperazine-substituted chalcones | Reversible and competitive inhibition with IC50 values as low as 0.65 µM. nih.gov |

| COX/LOX | General anti-inflammatory agents | Dual inhibition is a therapeutic strategy, but specific data on piperazine analogues is sparse. nih.gov |

| DprE1 | Various scaffolds | A vulnerable target for anti-tuberculosis drugs; inhibited by covalent and non-covalent ligands. nih.govnih.gov |

Preclinical In Vitro Functional Assays and Ligand Efficacy

The efficacy of a ligand at its target receptor is a critical aspect of its preclinical characterization. This is often assessed through in vitro functional assays that measure the cellular response following ligand binding. For G-protein coupled receptors (GPCRs), common assays include adenylyl cyclase inhibition and β-arrestin recruitment assays. nih.gov

For example, in the study of N-phenylpiperazine analogues targeting the D3 dopamine receptor, researchers used both forskolin-dependent inhibition of adenylyl cyclase and a β-arrestin binding assay to determine the efficacy of their compounds. nih.gov This dual-assay approach allows for the characterization of biased agonism, where a ligand can preferentially activate one signaling pathway over another. The efficacy of test compounds is often compared to a reference full agonist. nih.gov

In the context of GABA-A receptors, the efficacy of ligands can be evaluated in Xenopus oocytes expressing specific receptor subtypes. nih.gov This system allows for the determination of whether a compound acts as an agonist, antagonist, or inverse agonist by measuring changes in ion flow through the receptor channel. For instance, a triazolophthalazine analogue was identified as a weak to moderate inverse agonist at four different GABA-A receptor subtypes. nih.gov

The table below illustrates the types of in vitro functional assays used for analogous compounds.

| Assay Type | Target | Measured Outcome | Example Compound Class |

| Adenylyl Cyclase Inhibition | D3 Dopamine Receptor | Inhibition of cAMP production | N-phenylpiperazine analogues nih.gov |

| β-Arrestin Binding | D3 Dopamine Receptor | Recruitment of β-arrestin to the receptor | N-phenylpiperazine analogues nih.gov |

| Electrophysiology in Xenopus Oocytes | GABA-A Receptors | Change in ion current | Triazolophthalazine analogues nih.gov |

| Enzyme Inhibition Assays | Various Enzymes | Reduction in enzyme activity (e.g., IC50 determination) | Piperazine-substituted chalcones nih.gov |

Preclinical In Vivo Target Engagement Studies in Animal Models

Demonstrating that a drug candidate interacts with its intended target in a living organism is a crucial step in preclinical development. This can be achieved through both direct and indirect methods.

Positron Emission Tomography (PET): PET is a non-invasive imaging technique that can be used to quantify the occupancy of a specific target by a drug molecule in the brain and other tissues of living animals. This requires the development of a radiolabeled version of the drug or a competing radioligand for the target of interest. While specific PET studies for this compound were not found, this technique is widely used for CNS drug candidates to establish a relationship between dose, plasma concentration, and target occupancy.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in cells and tissues. The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or tissue samples to various temperatures and then quantifying the amount of soluble protein remaining. Although no specific CETSA data for this compound was identified, this technique is increasingly being applied in preclinical studies to confirm that a compound reaches and binds to its intended target in a physiological context.

In the absence of direct target occupancy measures, pharmacodynamic (PD) markers can provide indirect evidence of target engagement. These are measurable physiological or biochemical changes that occur as a downstream consequence of the drug interacting with its target.

For a compound targeting a CNS receptor, PD markers could include changes in the levels of neurotransmitters or their metabolites in specific brain regions, or alterations in electroencephalography (EEG) patterns. For an enzyme inhibitor, a relevant PD marker might be the measurement of the activity of the target enzyme in tissues collected from drug-treated animals, or the quantification of the substrate or product of the enzymatic reaction.

For instance, a GABA-A α2/α3 partial agonist with a good pharmacokinetic profile in rats was deemed a useful pharmacological tool to explore the in vivo effects of modulating this target. nih.gov The selection of appropriate PD markers is highly dependent on the biological function of the target and the mechanism of action of the drug.

The following table summarizes the approaches for assessing in vivo target engagement.

| Method | Type | Description |

| PET | Direct | Non-invasive imaging to quantify target occupancy using a radioligand. |

| CETSA | Direct | Measures the thermal stabilization of a target protein upon ligand binding in cells or tissues. |

| Pharmacodynamic Markers | Indirect | Measurement of downstream physiological or biochemical changes resulting from target interaction. |

Computational Chemistry and Cheminformatics in Research on 1 3 M Tolyloxy Propyl Piperazine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3-m-Tolyloxy-propyl)-piperazine, docking simulations would be employed to predict its binding mode and affinity within the active site of a specific protein target. This is crucial for understanding its potential mechanism of action and for guiding the design of more potent derivatives.

The process involves preparing a 3D structure of this compound and a 3D structure of the target protein, often obtained from crystallographic data. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, each of which is scored based on a function that estimates the binding energy. Lower scores typically indicate a more favorable binding interaction.

For instance, in studies of other piperazine (B1678402) derivatives, molecular docking has been used to identify key interactions with target proteins. These interactions often include hydrogen bonds between the piperazine nitrogen atoms and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the aromatic rings. For this compound, one would expect the piperazine ring to be a key site for hydrogen bonding, while the m-tolyloxy group would likely engage in hydrophobic and pi-stacking interactions.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase A |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | GLU8, LEU10, PHE80, TYR82 |

| Hydrogen Bonds | N1 of piperazine with GLU8 |

| Hydrophobic Interactions | m-tolyl group with LEU10, PHE80 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

To develop a QSAR model for a series of analogs of this compound, one would first need a dataset of compounds with experimentally determined biological activities. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the observed activity.

For example, a QSAR study on aryl alkanol piperazine derivatives with antidepressant activities found that descriptors related to atom-type counts, dipole moment, and electronic properties were important for predicting 5-hydroxytryptamine (5-HT) reuptake inhibition. A similar approach for this compound and its analogs could provide valuable insights into the structural requirements for a desired biological effect.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose and any conformational changes that may occur in the ligand or the protein upon binding.

In Silico Prediction of Pharmacokinetic-Related Properties

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. In silico tools can predict many of these properties, allowing for the early identification of compounds with potential liabilities.

For this compound, a key property of interest would be its ability to penetrate the central nervous system (CNS), as many piperazine-containing compounds target CNS receptors. In silico models can predict CNS penetration based on physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area. Interactions with drug transporters, such as P-glycoprotein, which can limit brain penetration, can also be predicted using computational models. Early assessment of these properties helps in optimizing the molecule to have a better pharmacokinetic profile.

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 276.4 g/mol | Favorable for oral bioavailability |

| logP | 3.2 | Moderate lipophilicity |

| Polar Surface Area | 28.2 Ų | Good potential for CNS penetration |

| CNS Penetration Score | 1.5 | Likely to cross the blood-brain barrier |

Quantum Chemical Calculations (e.g., HOMO/LUMO, MEP)

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure of a molecule. These calculations are often used to complement experimental data and to provide insights that are not accessible through classical molecular mechanics methods.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

The Molecular Electrostatic Potential (MEP) is another important property that can be calculated using quantum chemistry. The MEP maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules, including its biological target. For this compound, the MEP would likely show a negative potential around the piperazine nitrogen atoms, indicating their role as hydrogen bond acceptors.

Preclinical Pharmacological Research Paradigms of 1 3 M Tolyloxy Propyl Piperazine Analogues

In Vitro Pharmacological Characterization in Cellular and Tissue Models

The initial stages of drug discovery heavily rely on in vitro models to elucidate the mechanism of action and target engagement of new chemical entities. For 1-(3-m-tolyloxy-propyl)-piperazine and its analogues, in vitro studies have been instrumental in characterizing their interactions with various receptors and enzymes.

Analogues of this compound have demonstrated significant affinity for serotonergic receptors, which are key targets for neuropsychiatric drugs. For instance, a series of 1-aryl-4-(2-arylethyl)piperazine derivatives were synthesized and evaluated for their binding affinity for 5-HT7 and 5-HT1A receptors. nih.gov These compounds displayed a wide range of affinities, with some exhibiting Ki values in the low nanomolar range for the 5-HT7 receptor, alongside high affinity for the 5-HT1A receptor. nih.gov Specifically, compounds like 4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine and 1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine were identified as a partial agonist and a full agonist at the 5-HT7 receptor, respectively. nih.gov This suggests that modifications to the arylpiperazine structure can modulate both binding affinity and functional activity at these important serotonin (B10506) receptor subtypes.

Further supporting the interaction with the serotonergic system, N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-dimethyl analogue were designed and synthesized as 5-HT1A ligands. mdpi.com These compounds exhibited significant binding affinity for the 5-HT1A receptor, with Ki values of 1.2 nM and 21.3 nM, respectively, highlighting the potential for developing potent and selective 5-HT1A receptor ligands within this chemical series. mdpi.com

Beyond the central nervous system targets, the metabolic profile of piperazine (B1678402) analogues has also been investigated in vitro. Studies on various piperazine derivatives, including benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), have shown significant inhibitory activity against several cytochrome P450 (CYP) isoenzymes, such as CYP2D6, CYP1A2, and CYP3A4. nih.govresearchgate.net This indicates a potential for drug-drug interactions, a critical consideration in preclinical development. The metabolism of BZP and TFMPP itself was found to involve these same CYP isoenzymes. nih.govresearchgate.net

| Compound/Analogue Class | Target | Assay Type | Key Findings |

| 1-Aryl-4-(2-arylethyl)piperazines | 5-HT7 and 5-HT1A Receptors | Radioligand Binding | Displayed a range of affinities, with some in the low nanomolar range for 5-HT7. nih.gov |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Derivatives | 5-HT1A Receptor | Radioligand Binding | Exhibited significant affinity, with Ki values as low as 1.2 nM. mdpi.com |

| Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) | Cytochrome P450 Isoenzymes (CYP2D6, CYP1A2, CYP3A4) | Microsomal Incubation | Showed significant inhibitory activity against major CYP isoenzymes. nih.govresearchgate.net |

In Vivo Behavioral and Physiological Studies in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their effects in a whole-organism context. For this compound analogues, animal models have been crucial in evaluating their neuropharmacological, metabolic, anti-inflammatory, antimicrobial, and antiallergic potential.

Neuropharmacological Assessments (e.g., Anxiolytic-like, Antidepressant-like Effects, Locomotor Activity)

The anxiolytic and antidepressant potential of piperazine derivatives has been a significant area of investigation. In a study of new arylpiperazine derivatives containing isonicotinic and picolinic nuclei, compounds 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide) and 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide) demonstrated anxiolytic effects in the elevated plus-maze test in mice. nih.gov The mechanism of action for these compounds was suggested to involve direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov Similarly, a novel N-cycloalkyl-N-benzoylpiperazine derivative showed statistically significant anxiolytic-like activity in the four-plate test, an effect that was abolished by the opioid antagonist naloxone, suggesting an interaction with the opioid system. nih.gov

In the realm of antidepressant-like effects, a new piperazine derivative of xanthone, 3-chloro-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-9H-xanthen-9-one dihydrochloride (B599025) (HBK-6), was shown to have potent antidepressant-like activity in the forced swim test in mice, appearing to mediate its effect through the serotonergic system. nih.gov

The effects of piperazine agonists on locomotor activity have also been examined. The 5-hydroxytryptamine (5-HT) agonists 1-(m-trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP) produced a dose-dependent suppression of spontaneous ambulatory behavior in rats. nih.gov This effect was blocked by 5-HT antagonists, indicating the involvement of 5-HT receptors. nih.gov

| Compound/Analogue | Animal Model | Test | Key Findings |

| Arylpiperazine derivatives (4p and 3o) | Mice | Elevated Plus-Maze | Confirmed anxiolytic effects, suggesting involvement of 5-HT1A and GABAergic systems. nih.gov |

| N-cycloalkyl-N-benzoylpiperazine derivative (compound 9) | Mice | Four-Plate Test | Showed significant anxiolytic-like activity, mediated by the opioid system. nih.gov |

| Xanthone derivative of piperazine (HBK-6) | Mice | Forced Swim Test | Demonstrated potent antidepressant-like activity, likely through the serotonergic system. nih.gov |

| TFMPP and m-CPP | Rats | Spontaneous Locomotor Activity | Produced a dose-dependent suppression of ambulatory behavior via 5-HT receptor stimulation. nih.gov |

Metabolic Influence Studies (e.g., Lipid and Glucose Homeostasis)

The influence of piperazine analogues on metabolic parameters has been investigated, revealing potential benefits in conditions like metabolic syndrome. A key study focused on 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one, a non-selective α-adrenoceptor antagonist structurally related to the target compound. nih.gov Chronic administration of this compound to rats on a high-fat diet resulted in a reduced level of triglycerides and glucose in the plasma. nih.gov Notably, these metabolic benefits were observed without a reduction in body weight or an influence on blood pressure in normotensive animals, and with no change in spontaneous activity or body temperature. nih.gov

These findings suggest that certain piperazine derivatives may have a favorable metabolic profile, potentially through the modulation of adrenergic pathways involved in lipid and glucose homeostasis.

| Compound/Analogue | Animal Model | Key Findings |

| 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one | Rats (High-Fat Diet) | Reduced plasma levels of triglycerides and glucose without affecting body weight or blood pressure. nih.gov |

Anti-Inflammatory and Analgesic Potential

The potential of piperazine derivatives to combat inflammation and pain has been demonstrated in preclinical models. A study on the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) revealed both anti-nociceptive and anti-inflammatory effects. nih.gov In the formalin test, LQFM-008 reduced licking time in both the neurogenic and inflammatory phases. nih.gov It also increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms. nih.gov Furthermore, in the carrageenan-induced paw edema test, this compound reduced edema, and in a pleurisy model, it decreased both cell migration and protein exudation. nih.gov The anti-nociceptive effect of LQFM-008 was antagonized by pre-treatment with a 5-HT1A antagonist, indicating the involvement of the serotonergic pathway. nih.gov

| Compound/Analogue | Animal Model | Test | Key Findings |

| LQFM-008 | Mice | Formalin Test, Tail Flick Test, Hot Plate Test, Carrageenan-Induced Paw Edema, Carrageenan-Induced Pleurisy | Demonstrated both central and peripheral analgesic effects, as well as anti-inflammatory activity, mediated in part by the serotonergic system. nih.gov |

Antimicrobial Efficacy (e.g., Anti-TB activity)

The piperazine moiety has been incorporated into various structures to explore antimicrobial properties. A review of piperazine-based antimicrobial polymers highlights the potential of this chemical class in combating microbial infections. nih.gov These polymers have shown efficacy against a range of microorganisms, including E. coli, S. aureus, and Candida albicans. nih.gov

More specifically, in the context of tuberculosis, pyrazole-containing compounds with a piperazine substituent have been synthesized and tested against Mycobacterium tuberculosis. nih.gov Some of these compounds exhibited minimum inhibitory concentration (MIC) values in the low micromolar range without cytotoxic effects. nih.gov One of the pyrazole (B372694) derivatives induced a statistically significant reduction in lung bacterial counts in a mouse model of tuberculosis. nih.gov

Furthermore, a novel piperazine-containing benzothiazinone, TZY-5-84, an analogue of the DprE1 inhibitor PBTZ169, has shown potent anti-tuberculosis activity both in vitro and in vivo. plos.org It was effective against drug-susceptible and drug-resistant clinical isolates of M. tuberculosis and also showed efficacy in a murine infection model. plos.org

| Compound/Analogue Class | Target Organism | Key Findings |

| Piperazine-based antimicrobial polymers | E. coli, S. aureus, C. albicans | Exhibit broad-spectrum antimicrobial activity. nih.gov |

| Pyrazole-containing piperazine derivatives | Mycobacterium tuberculosis | Some compounds showed low micromolar MICs and in vivo efficacy in a mouse model. nih.gov |

| Piperazine-containing benzothiazinone (TZY-5-84) | Mycobacterium tuberculosis | Potent in vitro activity against drug-susceptible and -resistant strains, and in vivo efficacy. plos.org |

Antiallergy Activities

Structurally related compounds to this compound have been evaluated for their potential in treating allergic conditions. A series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which share the aryloxy-propyl linker, were synthesized and assessed for antiallergy activity. nih.gov Several of these analogues demonstrated potent activity in the passive foot anaphylaxis (PFA) assay in rats, an IgE-mediated model for detecting antiallergic compounds. nih.gov One particular compound, 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl] propoxy]-3-methoxyphenyl]ethanone (AHR-5333), was found to be more potent in this assay than the established antiallergy drugs oxatomide (B1677844) and terfenadine. nih.gov

| Compound/Analogue Class | Animal Model | Test | Key Findings |

| 4-(Diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines | Rats | Passive Foot Anaphylaxis (PFA) Assay | Several analogues showed potent, IgE-mediated antiallergic activity. One compound (AHR-5333) was more potent than oxatomide and terfenadine. nih.gov |

Future Research Directions and Unexplored Avenues for 1 3 M Tolyloxy Propyl Piperazine

Development of Novel Analogues with Enhanced Target Selectivity

The development of novel analogues of 1-(3-m-Tolyloxy-propyl)-piperazine with enhanced target selectivity is a critical future direction. The core structure, consisting of a piperazine (B1678402) ring linked to a tolyloxy moiety via a propyl chain, offers numerous opportunities for chemical modification to fine-tune its pharmacological profile. Structure-activity relationship (SAR) studies on related arylpiperazine derivatives have consistently demonstrated that even minor structural modifications can significantly impact receptor affinity and selectivity. nih.govresearchgate.net

Future research should systematically explore modifications at several key positions:

The Tolyloxy Ring: Altering the position of the methyl group on the phenyl ring (from meta to ortho or para) or replacing it with other substituents (e.g., halogens, methoxy (B1213986) groups) could modulate binding affinity and selectivity for specific dopamine (B1211576) and serotonin (B10506) receptor subtypes. nih.gov The electronic properties of these substituents can influence the interaction with the receptor's binding pocket.

The Propyl Linker: The length and rigidity of the alkyl chain connecting the piperazine and tolyloxy moieties are crucial. nih.gov Synthesizing analogues with shorter or longer chains, or introducing conformational constraints such as double bonds or cyclic elements, could optimize the spatial orientation of the pharmacophoric groups for improved receptor engagement.

The Piperazine Ring: Substitution on the second nitrogen of the piperazine ring is a well-established strategy for modifying the pharmacological properties of this class of compounds. nih.gov Introducing various small alkyl or aryl groups could lead to analogues with differentiated activity profiles.

A systematic synthesis and screening of a library of such analogues would be instrumental in identifying candidates with superior selectivity for desired targets, such as specific serotonin or dopamine receptor subtypes implicated in neuropsychiatric disorders.

Exploration of Polypharmacology and Multi-Target Ligand Design Strategies

The traditional "one-molecule, one-target" paradigm is increasingly being challenged by the complexity of diseases like schizophrenia and depression, where multiple neurotransmitter systems are dysregulated. nih.gov Arylpiperazines are well-known for their ability to interact with multiple receptors, a property known as polypharmacology. ijrrjournal.com This promiscuity, when rationally designed, can be therapeutically advantageous.

Future investigations into this compound should embrace a multi-target ligand design strategy. The inherent ability of the arylpiperazine scaffold to bind to various aminergic G-protein coupled receptors (GPCRs), including dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors, makes it an ideal starting point for developing compounds with a tailored polypharmacological profile. nih.govnih.gov

The goal would be to design analogues that simultaneously modulate multiple targets in a synergistic manner to achieve a superior therapeutic effect with potentially fewer side effects than a combination of single-target drugs. For instance, a compound that acts as a partial agonist at the D2 receptor and an antagonist at the 5-HT2A receptor could be a promising candidate for an atypical antipsychotic.

Advanced Computational Modeling Applications and Predictive Tools

In silico methods are indispensable tools in modern drug discovery, offering a route to rationalize experimental findings and guide the design of new molecules. nih.gov For this compound and its future analogues, advanced computational modeling will be pivotal.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models based on a series of synthesized analogues and their measured biological activities, it is possible to identify the key molecular descriptors that govern their potency and selectivity. nih.gov These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Molecular Docking and Dynamics: Molecular docking studies can provide insights into the binding mode of this compound and its analogues at the atomic level within the binding sites of relevant receptors. nih.govnih.gov These studies can help to explain the observed SAR and guide the design of new analogues with improved interactions with key amino acid residues. Molecular dynamics simulations can further be used to assess the stability of the ligand-receptor complex over time. nih.gov

These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the discovery of novel and more effective drug candidates.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by these compounds in cellular or animal models.

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) following treatment with a lead compound, researchers can:

Uncover Novel Mechanisms of Action: Omics data may reveal unexpected molecular pathways that are modulated by the compound, leading to a deeper understanding of its therapeutic effects and potential side effects.

Identify Biomarkers of Efficacy and Toxicity: Changes in the expression of specific genes or proteins could serve as biomarkers to predict which patients are most likely to respond to treatment or to identify early signs of toxicity.

Facilitate Personalized Medicine: By understanding the genetic basis of drug response, it may be possible to tailor treatments to individual patients for improved outcomes.

The application of these high-throughput technologies will be crucial in moving beyond simple receptor binding assays and elucidating the complex biological network effects of this promising class of compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(3-m-Tolyloxy-propyl)-piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogs like 1-(2-fluorobenzyl)piperazine derivatives are synthesized via alkylation of piperazine with halogenated intermediates (e.g., propargyl bromide) in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ to deprotonate the amine . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product, with yields ranging from 50–70% depending on steric and electronic effects of substituents . Optimizing stoichiometry, reaction time (monitored via TLC), and solvent polarity can enhance purity .

Q. Which analytical techniques are essential for characterizing this compound and verifying structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons from the tolyl group, methylene signals from the propyl chain) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns. Derivatization with agents like 2-PP (1-(2-pyridyl)piperazine) can enhance ionization efficiency in MALDI-TOF MS for trace analysis .

- HPLC : Reversed-phase HPLC with UV detection validates purity (>95%) and resolves byproducts .

Q. What in vitro assays are recommended for preliminary evaluation of dopamine transporter (DAT) affinity?

- Methodological Answer :

- Radioligand Displacement Assays : Use [³H]GBR 12935 or [³H]WIN 35,428 to measure competitive binding in transfected HEK-293 cells expressing human DAT. Calculate IC₅₀ values and Ki using Cheng-Prusoff equations .

- Functional Uptake Assays : Assess inhibition of [³H]dopamine uptake in synaptosomal preparations or DAT-transfected cells, comparing to reference inhibitors like cocaine .

Advanced Research Questions

Q. How can structural modifications to the tolyloxy group enhance sigma-2 (σ₂) receptor selectivity?

- Methodological Answer : Replace the methyl group on the tolyl ring with electron-withdrawing substituents (e.g., -Cl, -CF₃) to modulate lipophilicity and hydrogen-bonding potential. Computational docking (e.g., AutoDock Vina) against σ₂ receptor homology models can predict binding modes. Synthesize analogs and evaluate affinity via radioligand assays (e.g., [³H]DTG for σ₂, [³H]Pentazocine for σ₁). For example, replacing the methyl group with -CF₃ in TFMPP increased serotonin transporter (SERT) affinity, suggesting similar strategies may apply to σ receptors .

Q. What strategies resolve discrepancies in reported DAT inhibition potency among structurally similar piperazine derivatives?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line (e.g., HEK-293 vs. CHO), buffer pH, and temperature.

- Enantiomeric Purity : Chiral separation via HPLC (Chiralpak AD-H column) ensures evaluation of individual enantiomers, as seen in hydroxylated GBR analogs where S-enantiomers showed 10-fold higher DAT affinity than R-forms .

- Metabolic Stability : Pre-incubate compounds with liver microsomes to account for metabolite interference .

Q. How can researchers optimize chiral separation of this compound enantiomers for pharmacological studies?

- Methodological Answer :

- Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients.

- Derivatization : Convert enantiomers to diastereomers using chiral derivatizing agents (e.g., Mosher’s acid chloride) for GC-MS analysis .

- Circular Dichroism (CD) : Confirm enantiomer identity by comparing CD spectra to known standards .

Q. What computational approaches predict the impact of propyl chain length on serotonin transporter (SERT) vs. DAT selectivity?

- Methodological Answer :

- Molecular Dynamics Simulations : Model ligand-receptor interactions using DAT and SERT crystal structures (PDB: 4XP4, 5I73). Adjust propyl chain length (C3 vs. C4) to analyze steric clashes or favorable hydrophobic contacts.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs, as demonstrated for phenylpropyl vs. phenylethyl GBR derivatives .

Critical Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.